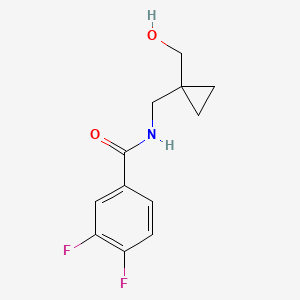

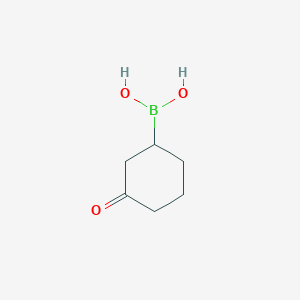

![molecular formula C16H15F2NO2 B2736854 6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097923-63-0](/img/structure/B2736854.png)

6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . They have unique therapeutic potentials and are involved in various clinical drugs .

Synthesis Analysis

Benzofuran and its derivatives can be synthesized through various methods . For instance, benzofuran structures can be prepared through [3+2] heteroannulations . The synthesis of benzofuran derivatives often involves the reaction of salicylaldehyde with chloroacetone and potassium carbonate .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Multiple physicochemical characteristics and versatile features distinguish benzofuran .Chemical Reactions Analysis

Many of the reactions which carbonyl compounds undergo are nucleophilic addition reactions . The carbonyl group in aldehydes and ketones is polarized, making the carbonyl carbon susceptible to attack by a nucleophile .Physical And Chemical Properties Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .Aplicaciones Científicas De Investigación

Endothelin Receptor Antagonism

6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane: and its derivatives have been studied as endothelin receptor antagonists. Endothelin (ET) is a peptide involved in vasoconstriction and cell growth regulation. Elevated ET levels are associated with cardiovascular diseases such as pulmonary arterial hypertension, congestive heart failure, and atherosclerosis . These compounds inhibit ET-induced contraction, making them potential candidates for managing vascular disorders.

Antiproliferative Activity

Researchers have explored the antiproliferative properties of benzofuran derivatives. For instance, 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives demonstrated antiproliferative activity against cancer cell lines (HCT116, HeLa, HepG2, and A549 cells) in vitro . This suggests that 6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane and related compounds could be investigated further for potential anticancer therapies.

Hypoxia-Induced Pulmonary Arterial Hypertension

Compound 30, a derivative of 6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane , was effective in relieving hypoxia-induced pulmonary arterial hypertension . This finding highlights its potential as a therapeutic agent for managing pulmonary vascular disorders.

ET A /ET B Dual Antagonism

Compound 29 demonstrated dual ET A /ET B antagonism activity in nanomole levels . Targeting both ET receptor subtypes could have broader therapeutic implications, especially in conditions where both receptors play a role.

Structure–Activity Relationship Studies

Researchers have synthesized various benzofuran derivatives to explore their structure–activity relationships. For example, a set of derivatives (1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone) was investigated . Understanding these relationships can guide further compound design and optimization.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzofuran-2-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c17-16(18)10-15(16)5-7-19(8-6-15)14(20)13-9-11-3-1-2-4-12(11)21-13/h1-4,9H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPVBAZXGFNVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

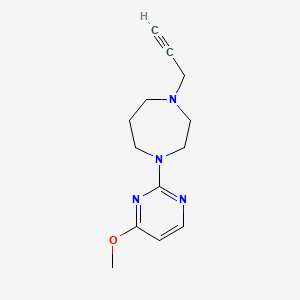

![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)

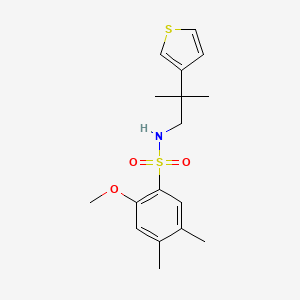

![N-(4-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2736786.png)

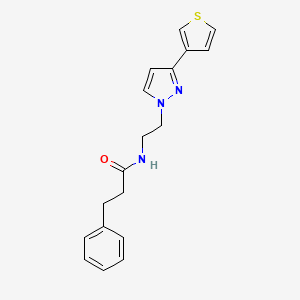

![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)

![2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2736788.png)

![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736790.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2736794.png)